

genetic disorders related to GDP-L-fucose metabolism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **GDP-L-fucose**

Cat. No.: **B1144813**

[Get Quote](#)

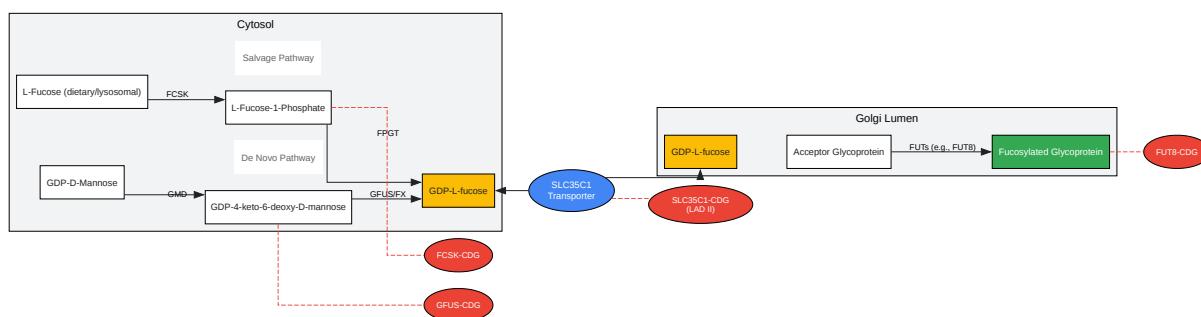
An In-depth Technical Guide to Genetic Disorders of **GDP-L-fucose** Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosylation is a critical post-translational modification of proteins and lipids, essential for a myriad of biological processes including cell adhesion, signaling, and immune responses. The synthesis and utilization of the nucleotide sugar donor, **GDP-L-fucose**, is paramount for correct fucosylation. Genetic defects in the metabolic pathways of **GDP-L-fucose** lead to a class of rare, multi-systemic diseases known as Congenital Disorders of Glycosylation (CDG). These disorders, characterized by hypo-fucosylation, present with severe clinical phenotypes affecting neurological, immunological, and skeletal development. This technical guide provides a comprehensive overview of the core genetic disorders related to **GDP-L-fucose** metabolism, detailed experimental protocols for their investigation, and a summary of current and potential therapeutic avenues.

The **GDP-L-fucose** Metabolic Pathway


Mammalian cells synthesize **GDP-L-fucose** through two primary pathways: the de novo pathway and the salvage pathway.[\[1\]](#)[\[2\]](#)

- The De Novo Pathway: This is the main synthesis route, converting GDP-D-mannose into **GDP-L-fucose** through a two-step enzymatic process in the cytosol. The first, rate-limiting

step is catalyzed by GDP-D-mannose-4,6-dehydratase (GMD). The second step is a combined 3,5-epimerase and 4-reductase reaction catalyzed by GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (GFUS/FX).[2][3][4]

- The Salvage Pathway: This pathway utilizes free L-fucose obtained from dietary sources or the lysosomal degradation of glycoconjugates. L-fucose is phosphorylated by fucokinase (FCSK) to L-fucose-1-phosphate, which is then converted to **GDP-L-fucose** by **GDP-L-fucose** pyrophosphorylase (FPGT).[2][3]

Once synthesized in the cytosol, **GDP-L-fucose** is transported into the lumen of the Golgi apparatus by a specific transporter, SLC35C1, where it serves as the donor substrate for fucosyltransferases (FUTs).[3][5][6]

[Click to download full resolution via product page](#)

Caption: Overview of **GDP-L-fucose** metabolism and associated genetic disorders.

Core Genetic Disorders

Defects at different stages of this metabolic network result in distinct Congenital Disorders of Glycosylation. To date, five primary types of CDG related to impaired fucosylation have been described.[\[7\]](#)

SLC35C1-CDG (Leukocyte Adhesion Deficiency Type II)

- **Pathophysiology:** Caused by mutations in the SLC35C1 gene, which encodes the Golgi-resident GDP-fucose transporter.[\[5\]](#)[\[6\]](#) This defect impairs the import of **GDP-L-fucose** from the cytosol into the Golgi lumen, leading to a generalized hypo-fucosylation of glycoproteins and glycolipids.[\[8\]](#)[\[9\]](#) A key consequence is the deficient synthesis of sialyl-Lewis X, a crucial ligand for selectins, which mediates leukocyte rolling on endothelial surfaces during inflammation.[\[10\]](#)[\[11\]](#)
- **Clinical Presentation:** SLC35C1-CDG, historically known as Leukocyte Adhesion Deficiency type II (LAD II), is characterized by recurrent infections, persistent leukocytosis (an unusually high level of neutrophils), severe growth retardation, and intellectual disability.[\[6\]](#)[\[12\]](#)[\[13\]](#) Patients often exhibit the rare Bombay blood group phenotype due to the lack of fucosylated H-antigen on red blood cells.[\[8\]](#) Facial dysmorphism is also common.[\[12\]](#) Milder phenotypes with isolated short stature and intellectual disability have also been reported, broadening the clinical spectrum.[\[14\]](#)[\[15\]](#)
- **Diagnosis:** Diagnosis is confirmed by genetic testing of the SLC35C1 gene.[\[8\]](#) Analysis of serum N-glycans can reveal the fucosylation defect.[\[12\]](#) Standard CDG screening via transferrin isoelectric focusing is often normal.[\[12\]](#)

FUT8-CDG

- **Pathophysiology:** This disorder results from biallelic pathogenic variants in the FUT8 gene.[\[16\]](#) FUT8 is the α -1,6-fucosyltransferase responsible for "core" fucosylation, the attachment of fucose to the innermost N-acetylglucosamine (GlcNAc) of N-glycans.[\[17\]](#) Its deficiency leads to a complete lack of core fucosylation on glycoproteins.[\[16\]](#)
- **Clinical Presentation:** FUT8-CDG is a severe, multisystemic disorder with symptoms manifesting in infancy.[\[18\]](#)[\[19\]](#) These include severe developmental delay, hypotonia, frequent seizures, failure to thrive, skeletal abnormalities, and distinct facial dysmorphism.

[18][19] Respiratory and intestinal problems are also common.[18] The condition is extremely rare, with only a few affected individuals reported in the literature.[16]

- Diagnosis: While transferrin glycosylation analysis may be normal, a broader analysis of serum N-glycans by methods like mass spectrometry is required to detect the complete absence of core fucosylation, which is a key diagnostic biomarker.[16][18] Genetic testing of the FUT8 gene confirms the diagnosis.[18]

Other Fucosylation Disorders

- FCSK-CDG: Caused by mutations in the FCSK gene, which encodes fucokinase, an enzyme in the salvage pathway.[3] This disorder presents with severe infantile-onset epilepsy and developmental delays.[3]
- GFUS-CDG: A defect in the GFUS gene (also known as TSTA3 or FX), which is involved in the final step of the de novo synthesis pathway.[7][20]
- POFUT1-CDG: Results from mutations in the POFUT1 gene, which encodes Protein O-fucosyltransferase 1, an enzyme that adds O-fucose to serine or threonine residues within specific protein domains (e.g., in Notch receptors).[7]

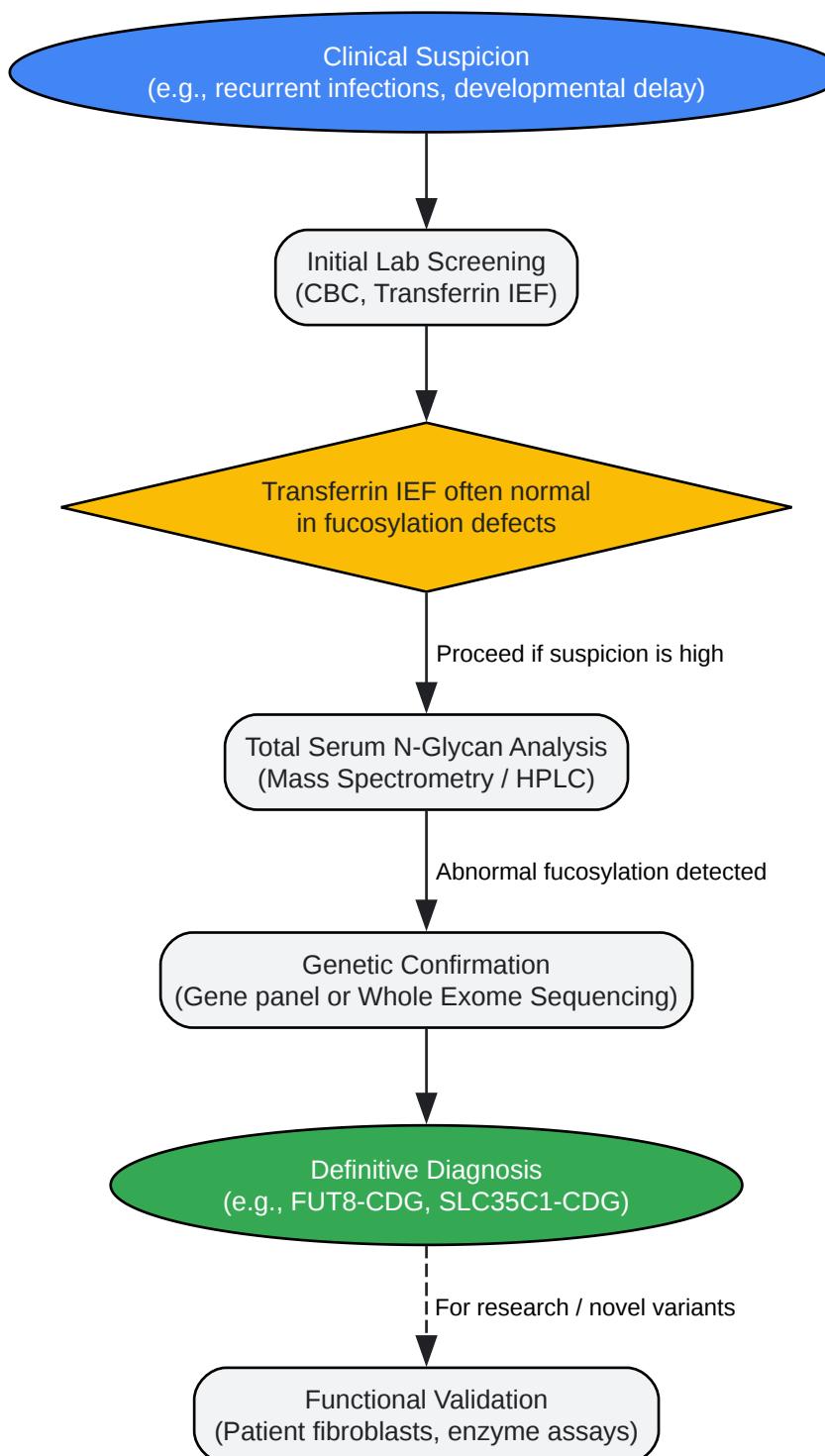
Data Summary of Fucosylation Disorders

The following tables summarize the key genetic, biochemical, and clinical features of the primary disorders of **GDP-L-fucose** metabolism.

Table 1: Genetic and Biochemical Characteristics

Disorder Name	Alias	Causative Gene	Affected Protein	Metabolic Defect	Key Biochemical Marker
SLC35C1-CDG	LAD II, CDG-IIc	SLC35C1	GDP-fucose Transporter	Impaired GDP-fucose transport into Golgi	Generalized hypo-fucosylation, Bombay blood type
FUT8-CDG	CDGF1	FUT8	α-1,6-Fucosyltransferase	Defective N-glycan core fucosylation	Complete lack of core fucosylation
FCSK-CDG	CDGF2	FCSK	Fucokinase	Defective salvage pathway	Impaired fucose salvage
GFUS-CDG	-	GFUS (FX)	GDP-L-fucose synthase	Defective de novo pathway	Impaired GDP-L-fucose synthesis
POFUT1-CDG	-	POFUT1	Protein O-Fucosyltransferase 1	Defective O-fucosylation	Deficient O-fucosylation of specific proteins

Table 2: Major Clinical Phenotypes


Feature	SLC35C1-CDG	FUT8-CDG	FCSK-CDG
Immunological	Recurrent infections, Leukocytosis[6][8]	Respiratory infections[18]	Not prominent
Neurological	Intellectual disability, Developmental delay[8][12]	Severe developmental delay, Seizures, Hypotonia[18][19]	Severe epilepsy, Developmental delay[3]
Growth/Skeletal	Short stature, Skeletal abnormalities[8][12]	Failure to thrive, Skeletal abnormalities[18][19]	Not prominent
Hematological	Bombay (hh) blood type[8]	Normal	Normal
Facial Features	Coarse/distinct features[12]	Distinct dysmorphism[18]	Not prominent

Experimental Protocols and Methodologies

Investigating disorders of fucosylation requires a multi-faceted approach combining genetic, biochemical, and functional assays.

Diagnostic and Analytical Workflow

The diagnosis of a suspected fucosylation disorder typically follows a structured workflow, starting from clinical suspicion and moving towards definitive molecular confirmation.

[Click to download full resolution via product page](#)

Caption: A typical diagnostic workflow for congenital disorders of fucosylation.

Protocol: Mass Spectrometric Analysis of N-Glycans

This protocol provides a general methodology for analyzing total serum N-glycans to assess fucosylation status, a key diagnostic step for disorders like FUT8-CDG.[16][21][22]

Objective: To release, label, and analyze N-linked glycans from total serum glycoproteins to identify fucosylation defects.

Methodology:

- Protein Denaturation:
 - Take 10 μ L of patient serum and dilute with a denaturing buffer (e.g., containing SDS and β -mercaptoethanol).
 - Heat the sample at 95°C for 5 minutes to denature proteins.
- N-Glycan Release:
 - Cool the sample and add a reaction buffer containing a non-ionic detergent (e.g., Triton X-100 or NP-40) to sequester the SDS.
 - Add Peptide-N-Glycosidase F (PNGase F), which cleaves the bond between the innermost GlcNAc and the asparagine residue of the protein.
 - Incubate at 37°C for 16-24 hours.
- Glycan Labeling (for fluorescence detection/quantification):
 - The released glycans can be fluorescently labeled (e.g., with 2-aminobenzamide, 2-AB) via reductive amination. This step is optional for MALDI-MS but useful for HPLC-based quantification.
- Purification of Released Glycans:
 - Use a solid-phase extraction (SPE) method, such as a graphitized carbon cartridge, to separate the released glycans from proteins, salts, and detergents.
 - Elute the purified glycans.

- Mass Spectrometry Analysis:
 - Prepare the purified glycan sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a MALDI target plate.
 - Acquire data using a MALDI-TOF mass spectrometer in positive ion reflectron mode.
 - Data Interpretation: Analyze the resulting mass spectrum for the presence or absence of fucose residues (mass shift of ~146 Da). In FUT8-CDG, all complex N-glycans will lack the core fucose modification, resulting in a characteristic shift in the entire glycan profile.[16] In SLC35C1-CDG, a general reduction in fucosylated structures will be observed.[23]

Protocol: Fucosyltransferase Activity Assay

This protocol outlines a method to measure the activity of a specific fucosyltransferase, such as FUT8, in cell lysates.[17][24]

Objective: To quantify the enzymatic activity of a fucosyltransferase by measuring the transfer of fucose from a donor to an acceptor substrate.

Methodology:

- Enzyme Source Preparation:
 - Prepare a cell lysate from patient-derived fibroblasts or an expression system (e.g., HEK293 cells overexpressing the FUT of interest).
 - Solubilize cells in a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100).[25]
 - Centrifuge to pellet debris and use the supernatant as the enzyme source.
- Reaction Mixture:
 - Prepare a reaction cocktail containing:
 - Buffer (e.g., MES or HEPES, pH 6.5-7.5).
 - Divalent cations (e.g., MnCl₂).

- Donor Substrate: **GDP-L-fucose**.
- Acceptor Substrate: A specific, often fluorescently-labeled, oligosaccharide (e.g., a pyridylaminated (PA) asialo-, agalacto-biantennary N-glycan for FUT8 assay).[17]
- Enzymatic Reaction:
 - Add the enzyme source to the pre-warmed reaction mixture to start the reaction.
 - Incubate at 37°C for a defined period (e.g., 1-4 hours).
 - Stop the reaction by heating or adding EDTA.
- Product Detection and Quantification:
 - Method A (HPLC-based): If a fluorescently labeled acceptor was used, separate the fucosylated product from the unreacted substrate using reverse-phase HPLC.[17] Quantify the product by integrating the peak area from the fluorescence chromatogram.
 - Method B (GDP Detection): Alternatively, measure the GDP produced as a byproduct of the reaction. Commercial assays (e.g., Transcreener® GDP Assay) can detect GDP using fluorescence polarization immunoassay, which is suitable for high-throughput screening.[24]
- Data Analysis:
 - Calculate the specific activity of the enzyme (e.g., in pmol/min/mg of protein) by comparing the amount of product formed to a standard curve.

Therapeutic Strategies and Drug Development

Treatment options for these disorders are limited and largely supportive. However, understanding the underlying metabolic defects opens avenues for targeted therapies.

- Monosaccharide Supplementation: For some disorders, providing the missing sugar can be beneficial. Oral L-fucose supplementation has been shown to restore selectin ligand expression and correct the immunodeficiency in some, but not all, patients with SLC35C1-

CDG.[5][6][26] The lack of response in some patients suggests that certain mutations may prevent the transporter from functioning even with high substrate availability.[27]

- Enzyme Replacement and Gene Therapy: While not yet available for fucosylation disorders, these approaches represent future possibilities for delivering a functional copy of the deficient enzyme or gene.
- Small Molecule Modulators: For drug development professionals, targeting enzymes in the fucosylation pathway is of interest, particularly in oncology where aberrant fucosylation is a hallmark of cancer progression.[28] High-throughput screening assays, like the fucosyltransferase activity assay described above, are critical tools for identifying inhibitors or activators of these enzymes.[24]

Conclusion

Genetic disorders of **GDP-L-fucose** metabolism are a group of severe, complex diseases that underscore the critical role of fucosylation in human health. For researchers, a deep understanding of the underlying biochemical pathways is key to elucidating disease mechanisms. For clinicians, improved diagnostic workflows are essential for early and accurate identification of affected individuals. For drug development professionals, the enzymes and transporters of this pathway represent potential targets for therapeutic intervention, not only for these rare congenital disorders but also for more common diseases like cancer. Continued research, utilizing the advanced experimental methodologies outlined in this guide, is crucial for advancing our understanding and developing effective treatments for these devastating conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]

- 3. Genetic Diseases of Fucosylation: Insights from Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Leukocyte adhesion deficiency II: therapy and genetic defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Congenital disorders of glycosylation with defective fucosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdghub.com [cdghub.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Naturally Occurring Genetic Disorders of Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Congenital disorder of glycosylation - Wikipedia [en.wikipedia.org]
- 12. SLC35C1-Congenital Disorder of Glycosylation (SLC35C1-CDG) | Frontiers in Congenital Disorders of Glycosylation [fcdgc.rarediseasesnetwork.org]
- 13. Leukocyte adhesion deficiency type II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biallelic variants in SLC35C1 as a cause of isolated short stature with intellectual disability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Expanding the molecular and clinical phenotypes of FUT8-CDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An assay for α 1,6-fucosyltransferase (FUT8) activity based on the HPLC separation of a reaction product with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. FUT8-Congenital Disorder of Glycosylation (FUT8-CDG) | Frontiers in Congenital Disorders of Glycosylation [fcdgc.rarediseasesnetwork.org]
- 19. Disease | Rare Diseases Clinical Research Network [rarediseasesnetwork.org]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative Assessment of Core Fucosylation for Congenital Disorders of Glycosylation [jstage.jst.go.jp]
- 22. Analysis of protein glycosylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]

- 24. bellbrooklabs.com [bellbrooklabs.com]
- 25. Enzyme assay of α 1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Perspectives on Glycosylation and its Congenital Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [genetic disorders related to GDP-L-fucose metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1144813#genetic-disorders-related-to-gdp-l-fucose-metabolism>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com